
Indole-3-butyric Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-3-butyric Acid-d4 is a deuterated form of Indole-3-butyric Acid, a synthetic plant hormone in the auxin family. It is widely used in plant biology and agriculture to promote root formation and growth. The deuterated version, this compound, is particularly useful in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indole-3-butyric Acid-d4 typically involves the deuteration of Indole-3-butyric Acid. One common method is the acid-catalyzed hydrogen-deuterium exchange. This process involves treating Indole-3-butyric Acid with deuterated reagents such as deuterium oxide (D2O) and deuterated methanol (CD3OD) in the presence of a strong acid like deuterated sulfuric acid (D2SO4). The reaction is carried out at elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reagents are often recycled to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Indole-3-butyric Acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form Indole-3-acetic Acid-d4, another important plant hormone.
Reduction: It can be reduced to form Indole-3-butanol-d4.
Substitution: It can undergo substitution reactions where the butyric acid side chain is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkylating agents and catalysts are employed depending on the desired substitution.
Major Products
Oxidation: Indole-3-acetic Acid-d4
Reduction: Indole-3-butanol-d4
Substitution: Various substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
Indole-3-butyric Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of auxins.
Biology: Helps in studying the role of auxins in plant growth and development.
Medicine: Investigated for its potential role in promoting wound healing and tissue regeneration.
Industry: Used in agriculture to enhance root formation and improve crop yields
Wirkmechanismus
Indole-3-butyric Acid-d4 exerts its effects by mimicking natural auxins in plants. It binds to auxin receptors in plant cells, triggering a cascade of signaling events that lead to cell elongation, division, and differentiation. The compound is also converted to Indole-3-acetic Acid-d4 through a process similar to β-oxidation of fatty acids, which further enhances its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic Acid-d4: Another deuterated auxin with similar functions but different metabolic pathways.
Indole-3-propionic Acid-d4: A related compound with distinct biological activities.
Indole-3-acetonitrile-d4: Known for its role in plant defense mechanisms.
Uniqueness
Indole-3-butyric Acid-d4 is unique due to its specific role in promoting root formation and its stable isotope labeling, which makes it invaluable for detailed metabolic studies. Its conversion to Indole-3-acetic Acid-d4 also adds to its versatility and effectiveness in various applications .
Eigenschaften
CAS-Nummer |
1216408-71-7 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
207.265 |
IUPAC-Name |
3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2 |
InChI-Schlüssel |
JTEDVYBZBROSJT-KHORGVISSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O |
Synonyme |
1H-Indole-3-butanoic Acid-d4; 3-Indolyl-γ-butyric Acid-d4; 3-Indolylbutyric Αcid-d4; 4-(1H-Indol-3-yl)butanoic Αcid-d4; 4-(1H-Indol-3-yl)butyric Αcid-d4; 4-(3-Indolyl)butanoic Αcid-d4; 4-(Indol-3-yl)butyric Αcid-d4; Clonex-d4; Oxyberon-d4; Rootex-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


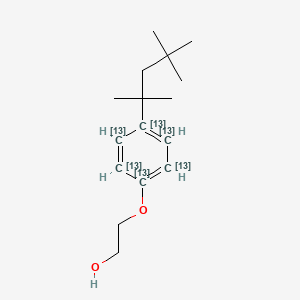
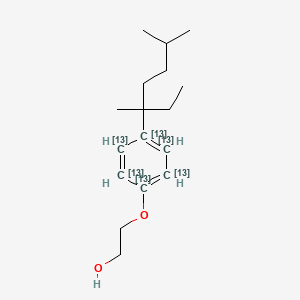

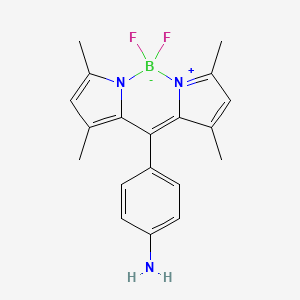
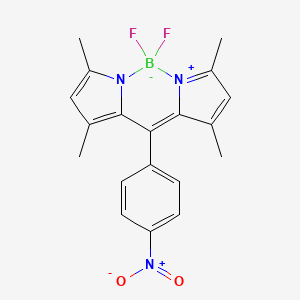
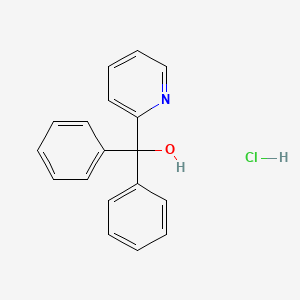
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565150.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
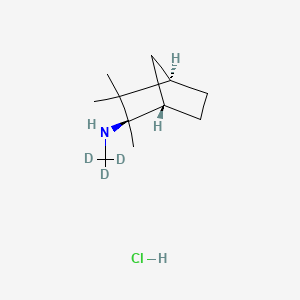
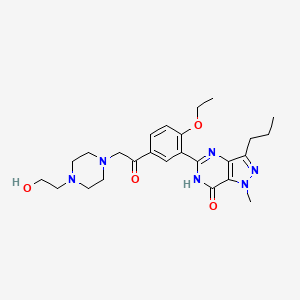
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide](/img/structure/B565161.png)
